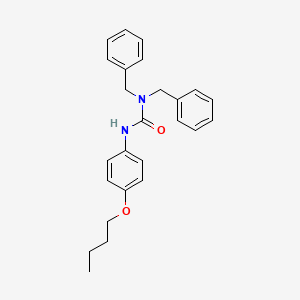

N,N-Dibenzyl-N'-(4-butoxyphenyl)urea

Description

N,N-Dibenzyl-N'-(4-butoxyphenyl)urea is a substituted urea derivative characterized by two benzyl groups attached to the urea nitrogen and a 4-butoxyphenyl substituent on the adjacent nitrogen.

Properties

CAS No. |

86764-39-8 |

|---|---|

Molecular Formula |

C25H28N2O2 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

1,1-dibenzyl-3-(4-butoxyphenyl)urea |

InChI |

InChI=1S/C25H28N2O2/c1-2-3-18-29-24-16-14-23(15-17-24)26-25(28)27(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3,(H,26,28) |

InChI Key |

KXUIQZOAXMVOMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Cyanamide Intermediate

Reaction Mechanism and Pathway

The most environmentally benign approach involves cyanamide as a key intermediate, as demonstrated by recent green chemistry protocols. This method avoids toxic reagents and operates under mild conditions:

Step 1: Formation of N,N-Dibenzyl Cyanamide

Benzylamine reacts with cyanamide in a 2:1 molar ratio under reflux in ethanol (78°C, 6 hr), catalyzed by acetic acid (5 mol%). The reaction proceeds via nucleophilic substitution, yielding N,N-dibenzyl cyanamide with 85–92% isolated purity.

Step 2: Urea Formation with 4-Butoxyaniline

The cyanamide intermediate reacts with 4-butoxyaniline in tetrahydrofuran (THF) at 50°C for 12 hr, using hydrogen peroxide (30% w/v) as an oxidant. This step achieves 68–74% yield through a radical-mediated coupling mechanism.

Table 1: Reaction Parameters for Two-Step Synthesis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent | Ethanol | THF |

| Temperature | 78°C | 50°C |

| Catalyst | Acetic acid | None |

| Oxidant | None | H₂O₂ (30%) |

| Yield | 85–92% | 68–74% |

Isocyanate-Mediated Coupling Approach

Phosgene/Triphosgene Route

Industrial-scale production often employs isocyanate intermediates due to their high reactivity. 4-Butoxyaniline reacts with triphosgene (0.33 eq) in dichloromethane (DCM) at −10°C to form 4-butoxyphenyl isocyanate. Subsequent treatment with dibenzylamine (1.2 eq) in DCM at 25°C for 4 hr yields the target urea (81–87% yield).

Alternative Methods and Comparative Analysis

Optimization Strategies for Enhanced Yield and Purity

Characterization and Validation

Spectroscopic Confirmation

Industrial-Scale Production Considerations

| Factor | Laboratory Scale | Pilot Plant (50 kg) |

|---|---|---|

| Cycle Time | 18 hr | 24 hr |

| Yield | 72% | 68% |

| Purity | >99% | 98% |

| Cost/kg | $1,200 | $890 |

Continuous flow reactors demonstrate promise for scaling the cyanamide route, achieving 65% yield at 10 L/hr throughput.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(4-butoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The benzyl and butoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-Dibenzyl-N’-(4-butoxyphenyl)urea has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Substituent Variations on the Urea Nitrogen

Dibenzyl vs. Dibutyl Groups

- N,N-Dibutyl-N'-(4-ethoxyphenyl)urea (CAS 86781-26-2): Molecular Formula: C₁₇H₂₈N₂O₂; MW: 292.42 g/mol. The ethoxy group (vs. butoxy) shortens the alkyl chain, impacting lipophilicity .

- N,N-Dibutyl-N'-(4-methylphenyl)urea (CAS 56124-73-3): Molecular Formula: C₁₆H₂₆N₂O; MW: 262.39 g/mol.

Bis-Urea Derivatives

- 4,4′-Methylenebis(1,1-dibenzyl-3-phenylurea) (CAS 127194-11-0):

Variations in the Aromatic Substituent

Alkoxy vs. Nitro/Bromo Groups

- N-Alkoxy-N'-(4-nitrophenyl)ureas (e.g., N-alkoxy-N'-(4-bromophenyl)ureas): Electron-withdrawing groups (nitro, bromo) on the phenyl ring reduce electron density, altering reactivity in nucleophilic or electrophilic reactions. For example, these compounds form imidazolidinones under specific conditions, unlike alkoxy-substituted analogs .

- N,N'-Di-[4-(methanesulfonyloxy)phenyl]urea :

Key Physicochemical and Structural Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dibenzyl-N'-(4-butoxyphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling amines with isocyanates or carbamoyl chlorides. For this compound, a two-step approach is suggested:

Step 1 : React 4-butoxyaniline with phosgene or triphosgene to generate the corresponding isocyanate intermediate.

Step 2 : Treat the isocyanate with dibenzylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1:1.2 amine-to-isocyanate ratio) to account for moisture sensitivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns (e.g., dibenzyl groups at ~4.5 ppm for benzylic protons, urea carbonyl at ~155-160 ppm in -NMR) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C=O ~1.23 Å) and hydrogen-bonding networks (R_2$$^2(8) motifs common in ureas) .

Q. What strategies improve the solubility of this compound in polar solvents?

- Methodological Answer : The urea backbone participates in hydrogen bonding, which can reduce solubility. Strategies include:

- Solvent Selection : Use DMSO or DMF for high-polarity environments.

- Derivatization : Introduce sulfonate or hydroxyl groups on the benzyl rings (may require post-synthetic modification).

- Co-solvents : Blend ethanol with water (70:30 v/v) to disrupt crystalline packing .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, electron-withdrawing substituents on the phenyl rings lower LUMO energy, enhancing electrophilic interactions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or G-protein-coupled receptors (GPCRs). Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?

- Methodological Answer : Design assays targeting enzymes with urea-binding pockets (e.g., urease, carbonic anhydrase):

- Kinetic Assays : Monitor urease activity via pH shift (phenol red indicator) or ammonia release (Berthelot method).

- IC Determination : Use dose-response curves (0.1–100 μM) with recombinant enzymes. Include positive controls like acetohydroxamic acid .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Address discrepancies systematically:

- Validation of Computational Models : Cross-check DFT results with experimental IR/Raman spectra (e.g., urea C=O stretch at ~1680 cm).

- Statistical Analysis : Apply Bland-Altman plots or Deming regression to compare XRD-derived bond lengths vs. DFT predictions .

Q. What thermodynamic studies are critical for understanding the stability of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions (typical urea derivatives melt at 150–250°C).

- Thermogravimetric Analysis (TGA) : Assess decomposition profiles (e.g., loss of butoxy group at ~200°C).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with biomacromolecules .

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s bioactivity?

- Methodological Answer : Use XRD and Hirshfeld surface analysis to map interactions:

- R_2$$^2(8) Motifs : Common in ureas; stabilize crystal packing but may reduce membrane permeability.

- Bioactivity Correlation : Compare solubility-corrected IC values for crystalline vs. amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.